molecular formula C11H16ClNO B1596618 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride CAS No. 39226-88-5

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Cat. No. B1596618
CAS RN: 39226-88-5
M. Wt: 213.7 g/mol
InChI Key: DGIFWWPVOFOTLY-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride (6-MTH) is a novel, synthetic compound with a wide range of applications in scientific research. It is a small molecule that is structurally related to the neurotransmitter dopamine, and is known for its ability to modulate the activity of various neurotransmitters in the brain. 6-MTH has been studied extensively in the lab, and its potential applications are broad and varied.

Scientific Research Applications

Receptor Antagonism and Selectivity

One study focused on the development of novel potent antagonists for the human neuropeptide Y Y5 receptors, utilizing 6-methoxybenzo[a]cycloheptene derivatives. This research identified a new skeleton, 7-methoxy-1-hydroxytetraline, as a significant compound for increasing potencies, indicating its potential use in designing receptor-specific drugs (Itani et al., 2002).

Sigma(1) Receptor Affinity and Antiproliferative Activity

Another study explored the substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives to probe for selective binding and activity at the sigma(1) receptor. This research demonstrated that certain naphthalene compounds have potent sigma(1) ligand properties and antiproliferative activity in rat C6 glioma cells, suggesting their usefulness in tumor research and therapy (Berardi et al., 2005).

Beta-Adrenoceptor Activities

Research into 2-alkylamino-6-hydroxy-5-hydroxymethyl-1,2,3,4-tetrahydro-1-naphthalenols aimed at finding new bronchodilators with minimal cardiovascular side effects led to the synthesis of compounds with promising β-adrenergic-stimulating activities. These findings may contribute to developing safer therapeutic agents for respiratory conditions (Sugihara et al., 1977).

Fluorescent Probing for β-Amyloids

A novel fluorescent probe for β-amyloids, incorporating a 6-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine derivative, was synthesized to assist in the molecular diagnosis of Alzheimer’s disease. This probe showed high binding affinities toward Aβ(1–40) aggregates in vitro, indicating its potential application in Alzheimer's disease research (Fa et al., 2015).

Anticancer Evaluation

The synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles demonstrated potential anticancer activity. This highlights the role of 6-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine derivatives in developing new therapeutic agents for cancer treatment (Gouhar & Raafat, 2015).

properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIFWWPVOFOTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959999
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

CAS RN

39226-88-5
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 2
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 3
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 4
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 5
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 6
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

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